

Spectroscopic Data and Characterization of 2-Isothiocyanatoquinoline: A Technical Overview

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Compound of Interest

Compound Name: 2-Isothiocyanatoquinoline

Cat. No.: B15297316

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Disclaimer: Specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **2-isothiocyanatoquinoline** is not readily available in publicly accessible scientific literature and chemical databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the known properties of the quinoline and isothiocyanate functional groups, along with detailed, generalized experimental protocols for obtaining such data.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of **2-isothiocyanatoquinoline**. The document outlines the synthesis, expected spectral data, and the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-isothiocyanatoquinoline**. These values are estimations based on the analysis of similar compounds and established principles of spectroscopy.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Isothiocyanatoquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.2 - 7.4	d	8.0 - 9.0
H-4	8.0 - 8.2	d	8.0 - 9.0
H-5	7.8 - 8.0	d	7.5 - 8.5
H-6	7.5 - 7.7	t	7.0 - 8.0
H-7	7.7 - 7.9	t	7.0 - 8.0
H-8	8.1 - 8.3	d	7.5 - 8.5

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Isothiocyanatoquinoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	140 - 145
C-3	120 - 125
C-4	138 - 142
C-4a	128 - 132
C-5	129 - 133
C-6	126 - 130
C-7	130 - 134
C-8	127 - 131
C-8a	148 - 152
-NCS	130 - 140

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data for **2-Isothiocyanatoquinoline**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
-N=C=S (Isothiocyanate)	2000 - 2100	Strong, Broad
C=N (Quinoline)	1600 - 1650	Medium
C=C (Aromatic)	1450 - 1600	Medium to Weak
C-H (Aromatic)	3000 - 3100	Medium

Table 4: Predicted Mass Spectrometry Data for **2-Isothiocyanatoquinoline**

Ion	Predicted m/z	Notes
[M] ⁺	170	Molecular Ion
[M-NCS] ⁺	128	Loss of isothiocyanate group
[C ₉ H ₇ N-HCN] ⁺	102	Loss of HCN from the quinoline ring

Experimental Protocols

The synthesis of **2-isothiocyanatoquinoline** would typically proceed from its corresponding primary amine, 2-aminoquinoline. A common method involves the use of thiophosgene or a thiophosgene equivalent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis of 2-Isothiocyanatoquinoline (General Procedure)

- Dissolution:** 2-Aminoquinoline (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or chloroform, in a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Base Addition:** An organic base, such as triethylamine (2-3 equivalents), is added to the solution to act as a proton scavenger.

- **Thiophosgene Addition:** The solution is cooled in an ice bath, and a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent is added dropwise with vigorous stirring. The reaction is highly exothermic and releases HCl gas, which is neutralized by the base.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield pure **2-isothiocyanatoquinoline**.

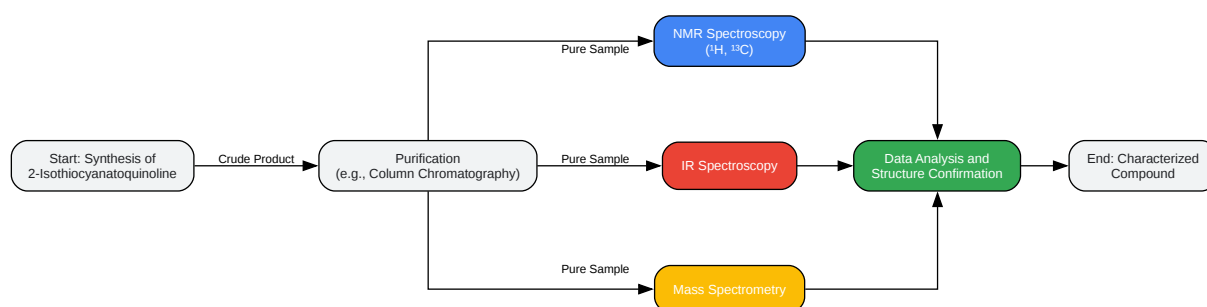
Spectroscopic Analysis

- **Sample Preparation:** Approximately 5-10 mg of the purified **2-isothiocyanatoquinoline** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- **^{13}C NMR:** The spectrum is recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16).
- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

- **Sample Introduction:** A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is typically used.^[5]
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The fragmentation pattern is analyzed to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. The fragmentation of quinoline derivatives often involves the loss of HCN.^{[6][7][8][9][10]}

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like **2-isothiocyanatoquinoline**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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